1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyrimidine-2,4(1H,3H)-dione with tributylstannyl reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is usually catalyzed by a base such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2,3,4-tetrahydropyrimidines: Known for their therapeutic activities, including antimicrobial and anticancer properties.
4-Hydroxy-2-quinolones: Valued for their pharmaceutical and biological activities.
Uniqueness
1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of potential applications. Its tributylstannyl group provides a handle for further functionalization, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
139254-94-7 |
---|---|
Molecular Formula |
C18H32N2O4Sn |
Molecular Weight |
459.2 g/mol |
IUPAC Name |
tributylstannyl 2-(2,4-dioxopyrimidin-1-yl)acetate |
InChI |
InChI=1S/C6H6N2O4.3C4H9.Sn/c9-4-1-2-8(3-5(10)11)6(12)7-4;3*1-3-4-2;/h1-2H,3H2,(H,10,11)(H,7,9,12);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
FZKGHQXZKZQLDU-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)CN1C=CC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.